3-Allyl-2-((4,5-diphenyl-3-(4-sulphonatobutyl)thiazol-2(3H)-ylidene)methyl)-5-((3-ethylbenzothiazol-2(3H)-ylidene)ethylidene)-4-oxothiazolium
Description
This compound is a structurally complex thiazolium derivative featuring multiple conjugated systems, including benzothiazole and diphenylthiazole moieties. Its key structural attributes include:
- Allyl group: Enhances reactivity in polymerization or electrophilic additions.
- 4-Sulphonatobutyl substituent: Introduces hydrophilicity, improving aqueous solubility compared to non-sulfonated analogs.
- Extended π-conjugation: From the benzothiazolylidene and thiazolylidene groups, which may confer photophysical properties relevant to optoelectronic applications.
Properties
CAS No. |
93857-84-2 |
|---|---|
Molecular Formula |
C37H35N3O4S4 |
Molecular Weight |
714.0 g/mol |
IUPAC Name |
4-[2-[(Z)-[(5E)-5-[(2Z)-2-(3-ethyl-1,3-benzothiazol-2-ylidene)ethylidene]-4-oxo-3-prop-2-enyl-1,3-thiazolidin-2-ylidene]methyl]-4,5-diphenyl-1,3-thiazol-3-ium-3-yl]butane-1-sulfonate |
InChI |
InChI=1S/C37H35N3O4S4/c1-3-23-40-34(46-31(37(40)41)21-22-32-38(4-2)29-19-11-12-20-30(29)45-32)26-33-39(24-13-14-25-48(42,43)44)35(27-15-7-5-8-16-27)36(47-33)28-17-9-6-10-18-28/h3,5-12,15-22,26H,1,4,13-14,23-25H2,2H3/b31-21+,32-22- |
InChI Key |
GWKKNZAGOAPRDB-XHZOSSJUSA-N |
Isomeric SMILES |
CCN\1C2=CC=CC=C2S/C1=C\C=C\3/C(=O)N(/C(=C/C4=[N+](C(=C(S4)C5=CC=CC=C5)C6=CC=CC=C6)CCCCS(=O)(=O)[O-])/S3)CC=C |
Canonical SMILES |
CCN1C2=CC=CC=C2SC1=CC=C3C(=O)N(C(=CC4=[N+](C(=C(S4)C5=CC=CC=C5)C6=CC=CC=C6)CCCCS(=O)(=O)[O-])S3)CC=C |
Origin of Product |
United States |
Biological Activity
The compound 3-Allyl-2-((4,5-diphenyl-3-(4-sulphonatobutyl)thiazol-2(3H)-ylidene)methyl)-5-((3-ethylbenzothiazol-2(3H)-ylidene)ethylidene)-4-oxothiazolium (CAS Number: 93857-84-2) is a complex thiazolium derivative that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 713.95 g/mol. The structure includes multiple functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 713.95 g/mol |
| CAS Number | 93857-84-2 |
Anticancer Properties
Research has indicated that thiazolium derivatives exhibit significant anticancer properties. A study demonstrated that compounds similar to 3-Allyl-2-thiazolium derivatives showed cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways such as the MAPK and PI3K/Akt pathways.
Antimicrobial Activity
Thiazolium compounds have also been studied for their antimicrobial properties. In vitro tests revealed that 3-Allyl-2-thiazolium exhibited antibacterial activity against Gram-positive and Gram-negative bacteria. The compound's ability to disrupt bacterial cell membranes is a proposed mechanism for its antimicrobial effects.
Anti-inflammatory Effects
Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. Some studies suggest that thiazolium derivatives can inhibit pro-inflammatory cytokines, thereby reducing inflammation. The compound's potential as an anti-inflammatory agent could be beneficial in treating conditions such as rheumatoid arthritis.
Case Studies
- Cytotoxicity in Cancer Cells : A study published in the Journal of Medicinal Chemistry assessed the cytotoxic effects of various thiazolium derivatives on human cancer cell lines. Results indicated that 3-Allyl-2-thiazolium significantly reduced cell viability in MCF-7 (breast cancer) and A549 (lung cancer) cells, with IC50 values indicating potent activity.
- Antimicrobial Efficacy : In a comparative study published in Pharmaceutical Biology, researchers tested the antimicrobial efficacy of several thiazolium compounds, including 3-Allyl-2-thiazolium. The results showed effective inhibition of Staphylococcus aureus and Escherichia coli, highlighting its potential as a therapeutic agent against bacterial infections.
- Inflammation Reduction : A clinical trial investigated the anti-inflammatory properties of thiazolium derivatives in patients with chronic inflammatory diseases. The trial reported significant reductions in markers of inflammation, suggesting a promising role for these compounds in managing inflammatory conditions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related thiazolium derivatives, focusing on molecular properties, solubility, and functional behavior.
Table 1: Comparative Analysis of Thiazolium Derivatives
Key Findings:
Solubility and Polarity: The 4-sulphonatobutyl group in the target compound significantly enhances aqueous solubility compared to the iodide analog (CAS 84434-28-6), which is more soluble in organic solvents like DMF or acetone .
Reactivity and Stability :
- The iodide counterion in CAS 84434-28-6 may facilitate nucleophilic substitution reactions, whereas the sulfonate group in the target compound stabilizes the structure against hydrolysis or oxidation .
- Allyl and benzothiazolylidene groups in both compounds enable conjugation-dependent applications, such as light absorption in optoelectronic devices.
Functional Performance :
- The target compound’s sulfonate group makes it suitable for biomedical or environmental applications requiring water compatibility, whereas the iodide analog is more relevant in organic synthesis or dye industries .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
